molecular formula C11H9NO2 B8792043 n-(7-Hydroxynaphthalen-1-yl)formamide CAS No. 7402-55-3

n-(7-Hydroxynaphthalen-1-yl)formamide

Cat. No. B8792043
M. Wt: 187.19 g/mol
InChI Key: NHWKEOWEOKNTFL-UHFFFAOYSA-N
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Patent
US04753922

Procedure details

Ten grams of 8-amino-2-naphthol were added to a mixture of acetic anhydride/formic acid (40 mL:20 mL). The mixture was warmed at 50° C. for one hour and then quenched on ice. After stirring for some time, the product solidified and was filtered off. Recrystallization from ethanol gave 6 g of 8-formamido-2-naphthol melting at 203°-205° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride formic acid
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2.[C:13](OC(=O)C)(=[O:15])C.C(O)=O>>[CH:13]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)O
Name
acetic anhydride formic acid
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O.C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for some time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched on ice
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C=CC=C2C=CC(=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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